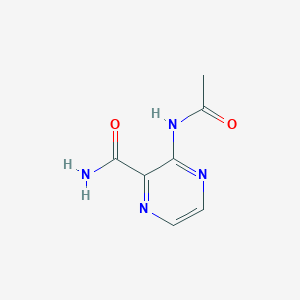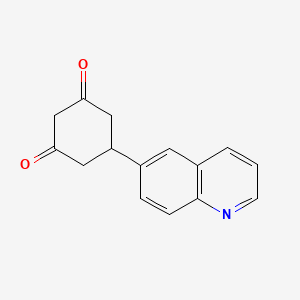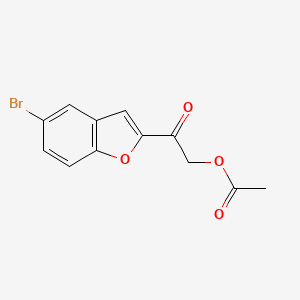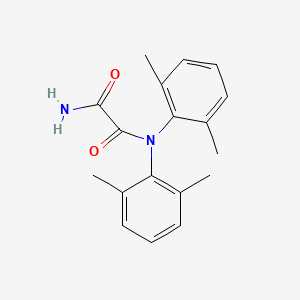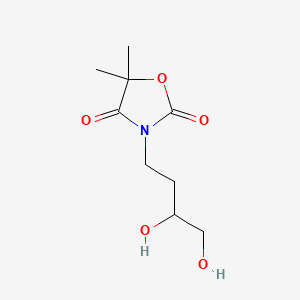![molecular formula C11H16O3 B12904097 2-[(5-Methylfuran-2-yl)methoxy]oxane CAS No. 138590-84-8](/img/structure/B12904097.png)
2-[(5-Methylfuran-2-yl)methoxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Methylfuran-2-yl)methoxy)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a methoxy group linked to a 5-methylfuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methylfuran-2-yl)methoxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the 5-Methylfuran-2-ylmethanol: This can be achieved through the reduction of 5-methylfurfural using a suitable reducing agent such as sodium borohydride.
Etherification: The 5-methylfuran-2-ylmethanol is then reacted with tetrahydropyran under acidic conditions to form the desired compound. The reaction is typically carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and chromatography can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Methylfuran-2-yl)methoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as furanones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((5-Methylfuran-2-yl)methoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((5-Methylfuran-2-yl)methoxy)tetrahydro-2H-pyran involves its interaction with various molecular targets and pathways. The furan ring can participate in electron transfer reactions, while the tetrahydropyran moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy tetrahydrofuran: Similar in structure but lacks the furan moiety.
2,3-Dihydro-5-methylfuran: Contains a furan ring but lacks the tetrahydropyran moiety.
Tetrahydrofuran derivatives: Various derivatives with different substituents on the tetrahydrofuran ring.
Uniqueness
2-((5-Methylfuran-2-yl)methoxy)tetrahydro-2H-pyran is unique due to the presence of both the furan and tetrahydropyran rings, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
138590-84-8 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
2-[(5-methylfuran-2-yl)methoxy]oxane |
InChI |
InChI=1S/C11H16O3/c1-9-5-6-10(14-9)8-13-11-4-2-3-7-12-11/h5-6,11H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
BYMRLAXEPBWZBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)COC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


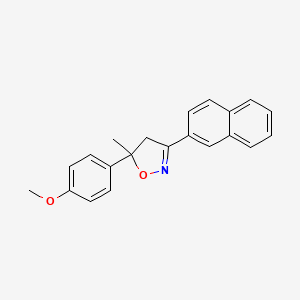
![2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid](/img/structure/B12904023.png)
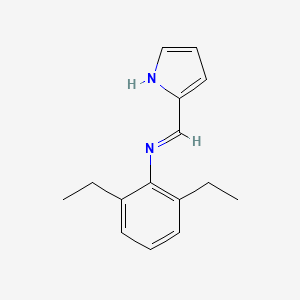
![2'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B12904035.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
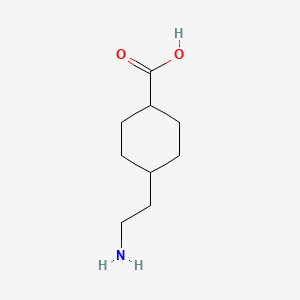
![6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid](/img/structure/B12904057.png)
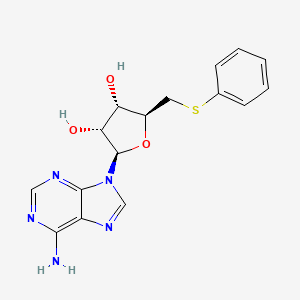
![(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid](/img/structure/B12904061.png)
